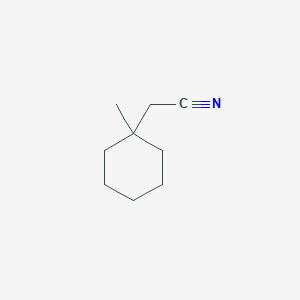

2-(1-Methylcyclohexyl)acetonitrile

Descripción

2-(1-Methylcyclohexyl)acetonitrile is a nitrile derivative featuring a methyl-substituted cyclohexyl group attached to an acetonitrile moiety. Nitriles are widely studied for their reactivity in organic synthesis, pharmaceutical intermediates, and applications in materials science.

Propiedades

Fórmula molecular |

C9H15N |

|---|---|

Peso molecular |

137.22 g/mol |

Nombre IUPAC |

2-(1-methylcyclohexyl)acetonitrile |

InChI |

InChI=1S/C9H15N/c1-9(7-8-10)5-3-2-4-6-9/h2-7H2,1H3 |

Clave InChI |

JXABSBITAULAME-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCCC1)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclohexyl)acetonitrile typically involves the reaction of 1-methylcyclohexyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion to form the nitrile compound.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methylcyclohexyl)acetonitrile can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylcyclohexyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted nitriles or other derivatives.

Aplicaciones Científicas De Investigación

2-(1-Methylcyclohexyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(1-Methylcyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound can also undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.

Comparación Con Compuestos Similares

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

- Structure : Features a hydroxylated cyclohexyl group and a 4-hydroxyphenyl substituent.

- Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol) .

- Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (Category 3) .

- Key Differences : The hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to the methyl group in 2-(1-Methylcyclohexyl)acetonitrile. This likely increases solubility in polar solvents but reduces thermal stability.

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

2-(2-Methoxyphenoxy)acetonitrile

- Structure: A methoxyphenoxy group attached to acetonitrile.

- Molecular Formula: C₉H₉NO₂ (MW: 163.18 g/mol) .

- Hazards: Limited hazard data available, but nitriles generally pose risks of cyanide release under metabolic or thermal stress.

- Key Differences : The absence of a cyclohexyl group reduces steric hindrance, likely enhancing reaction kinetics in nucleophilic additions compared to bulkier analogs like 2-(1-Methylcyclohexyl)acetonitrile.

Comparative Data Table

Research Findings and Limitations

- For example, coumarin-derived nitriles exhibit non-planar structures with HOMO localized on electron-rich regions , suggesting similar behavior in cyclohexyl analogs.

- Synthetic Utility : Hydroxy and methoxy substituents in analogs improve solubility for reactions in polar media, whereas methyl groups may favor hydrophobic environments .

- Toxicity : Nitriles with bulky substituents (e.g., cyclohexyl) may exhibit delayed toxicity due to reduced metabolic release of cyanide compared to smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.